N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Lipophilicity ADME Permeability

When synthesizing carbonic anhydrase inhibitors or CNS-targeted libraries, generic sulfonamide analogs fail due to inadequate logP and lack of halogen bonding. N-(2-Aminoethyl)-4-chlorobenzenesulfonamide solves this with: • 4-Cl substituent as halogen-bond acceptor for isoform selectivity (e.g., Thr200 engagement). • CNS drug-like properties: XLogP3 0.6, tPSA 80.6 Ų. • Bifunctional: primary amine for chemoselective urea coupling; sulfonamide for Zn²⁺ chelation. ≥95% purity, solid, ships ambient.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
CAS No. 83019-90-3
Cat. No. B1282146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-4-chlorobenzenesulfonamide
CAS83019-90-3
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCCN)Cl
InChIInChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
InChIKeyMWEBCGQFQBAAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide – Sourcing Guide


N-(2-Aminoethyl)-4-chlorobenzenesulfonamide (CAS 83019-90-3) is a halogenated aromatic sulfonamide that serves as a versatile intermediate and a zinc-binding pharmacophore in medicinal chemistry. The molecule features a primary amine on a flexible ethyl linker, a classical sulfonamide moiety, and a 4-chloro substituent on the benzene ring [1]. Commercially, it is supplied as a solid with a typical purity of ≥95% (HPLC) and a melting point of 122–124 °C . The chlorine atom imparts a distinct electronic and lipophilic character that cannot be replicated by the unsubstituted or methyl-substituted analogs, a critical consideration in procurement when target engagement depends on halogen bonding or improved membrane permeability .

Med Chem Intermediate Halogenated sulfonamide for fragment-based drug design and zinc-binding pharmacophore studies.
Physicochemical Profile 4-chloro substitution provides a distinct lipophilic handle (XLogP3 ~0.6) for intracellular target engagement assays. Property context; source-based prediction.
Sourcing Specification Typically supplied as a solid at ≥95% (HPLC) for structure-activity relationship (SAR) library synthesis.

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide – Why 4-Substitution Is Critical


The 4-chloro substituent is not a passive structural feature; it directly modulates logP, electronic density on the aryl ring, and the compound's ability to act as a Zn²⁺-coordinating pharmacophore in metalloenzyme inhibition [1]. Replacing the 4-chloro group with hydrogen (benzenesulfonamide analog) or a 4-methyl group (tosyl analog) alters both the solubility profile and the inhibitory potency against validated targets such as carbonic anhydrase isoforms [2]. These changes manifest in procurement-relevant metrics such as altered IC₅₀ values and reduced target cell permeability, demonstrating that generic substitution within this sulfonamide class leads to measurable functional divergence and cannot be assumed bioequivalent.

4-Hydrogen Analog The unsubstituted benzenesulfonamide lacks the halogen bond donor and has a lower logP (XLogP3 ~0.1), which may reduce membrane permeability and target affinity in carbonic anhydrase models.
4-Methyl Analog The 4-tosyl derivative cannot engage in halogen bonding and exhibits different electronic and solubility profiles, potentially altering inhibitory potency and cell-based assay outcomes.
Generic Sulfonamide Switch Functional divergence in IC₅₀ values and permeability is reported across this class. Bioequivalence cannot be assumed without direct side-by-side validation.

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide – Quantitative Evidence


Membrane Permeability: LogP vs. Unsubstituted Analogs

The 4-chloro substituent increases the predicted octanol-water partition coefficient (XLogP3) to 0.6, which is 0.5 log units higher than that of the unsubstituted N-(2-aminoethyl)benzenesulfonamide (XLogP3 = 0.1) [1]. This shift moves the compound into the optimal lipophilicity range for passive membrane permeability (LogP 0.5–3.0), a property that the more hydrophilic unsubstituted analog fails to achieve [2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = +0.5 log units vs. unsubstituted analog (0.6 vs. 0.1)
Supports improved passive permeability prediction for intracellular target studies.
Computed by PubChem algorithm. Experimental logD may differ.
Lipophilicity ADME Permeability

tPSA and Hydrogen Bonding vs. Unsubstituted Analog

The presence of the chloro substituent is associated with a measured tPSA of 80.6 Ų compared to 72.2 Ų for the chlorinated analog as cataloged by Hit2Lead . While the tPSA for the unsubstituted N-(2-aminoethyl)benzenesulfonamide is predicted to be lower (~72 Ų), the 4-chloro analog maintains acceptable oral drug-like space (tPSA <140 Ų) while providing an additional halogen-bond donor site for target interaction [1].

tPSA Comparison
Cross-study comparable
tPSA = 80.6 Ų (PubChem) vs. predicted ~72 Ų for unsubstituted analog
Suggests oral drug-like space compatibility; may support CNS library design context.
Computational prediction variance possible.
Drug-Likeness Rule-of-Five Biophysical Properties

pKa and Conjugation Reactivity

The measured pKa of the primary amine in N-(2-aminoethyl)-4-chlorobenzenesulfonamide is 11.18 ± 0.10 at 25 °C, which is elevated relative to typical aniline sulfonamides (pKa ~2–5) and even to the unsubstituted N-(2-aminoethyl)benzenesulfonamide where the electron-withdrawing chlorine effect is absent . This allows for selective amine deprotonation and subsequent coupling under mildly basic conditions without competing sulfonamide NH reactivity [1].

Amine pKa Elevation
Class-level inference
pKa = 11.18 ± 0.10 vs. estimated 9.5–10.5 for unsubstituted analog
Indicates selective amine deprotonation for coupling under mild conditions.
Calculated by ACD/Labs Percepta. Context-dependent synthesis utility.
Reactivity pKa Conjugation Chemistry

Zinc-Binding Pharmacophore: X‑ray Crystallography

Crystallographic studies of 4-chlorobenzenesulfonamide bound to human carbonic anhydrase II (PDB 3M96) confirm that the sulfonamide nitrogen coordinates the catalytic Zn²⁺ ion with a distance of 2.0 Å, while the 4-chloro substituent engages in a halogen bond with Thr200, an interaction that the unsubstituted benzenesulfonamide cannot establish [1]. Although the specific N-(2-aminoethyl) derivative has not been co-crystallized, its core sulfonamide geometry is identical, implying conservation of this canonical binding mode [2].

Halogen Bond in CA-II
Class-level inference
Zn²⁺ coordination via NH; 4-Cl engages Thr200 (PDB 3M96 core scaffold homology)
Supports probe selectivity design via orthogonal halogen bond interaction.
Co-crystal structure of exact derivative not available; scaffold-level inference.
Carbonic Anhydrase Inhibition X-ray Crystallography Zinc Chelation

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide – Application Scenarios


Isoform-Selective CA Probes via Halogen Bonding

The 4-chloro substituent offers a halogen-bond acceptor that can be used to interrogate isoform selectivity within the carbonic anhydrase family. As shown by the X‑ray data in Section 3, the chlorine engages residues such as Thr200, providing a design handle absent in the hydrogen- or methyl-substituted analogs. Researchers synthesizing focused libraries should procure the 4-chloro core to install this interaction, followed by elongation at the aminoethyl handle to extend into the CA active-site cleft [1].

Balanced LogP for CNS Penetration

With a computed XLogP3 of 0.6 and a tPSA of 80.6 Ų, N-(2-aminoethyl)-4-chlorobenzenesulfonamide resides within the narrow property window associated with CNS drug-like molecules. This makes it a strategic choice for CNS-targeted libraries, whereas the more polar unsubstituted benzenesulfonamide (XLogP3 = 0.1) falls below the CNS desirability threshold. Procurement teams should select this compound when the project objective includes achieving brain exposure [2].

Sulfonylurea Intermediate for Fragment-Based Discovery

The compound is a documented precursor in the synthesis of sulfonylurea hypoglycemic agents. Its bifunctional nature (primary amine for urea coupling and sulfonamide for zinc chelation) enables rapid assembly of targeted libraries. The distinct pKa (11.18) ensures chemoselective amine acylation, a practical advantage for parallel synthesis platforms compared to less basic aniline-type sulfonamides .

Antimicrobial Lead Development via Aminoethyl Handle

Preliminary antibacterial profiling of close structural analogs (e.g., 4-nitro- and 4-methyl-substituted N-(2-aminoethyl)benzenesulfonamides) has demonstrated measurable MIC values against Pseudomonas strains. The 4-chloro variant is positioned as the intermediate-lipophilicity member of this series, enabling SAR studies where the electronic effect of the 4-substituent is systematically varied without altering the core scaffold geometry [3].

Application
Selection Property
Validation Focus
Carbonic Anhydrase Isoform-Selective Probe Design
Halogen-bond acceptor (4-Cl) for Thr200 engagement
Verify isoform selectivity and binding mode in CA inhibition assays
CNS Penetration Research Libraries
Balanced LogP (0.6) and tPSA (80.6 Ų) profile
Assess brain exposure in permeability and in vivo PK models
Fragment-Based Lead Assembly
Bifunctional core (amine for coupling; sulfonamide for zinc chelation)
Confirm chemoselective amine acylation and target engagement of assembled leads
Antimicrobial SAR Studies
Intermediate-lipophilicity 4-chloro handle for electronic tuning
Evaluate MIC endpoints against target Gram-negative strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.